molecular formula C7H15NO2 B8467250 N-(5-Hydroxypentyl)acetamide

N-(5-Hydroxypentyl)acetamide

Cat. No.: B8467250
M. Wt: 145.20 g/mol
InChI Key: WYSXDEZHXVRTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Hydroxypentyl)acetamide is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure features a pentyl chain terminated with a hydroxyl group and an acetamide group, a scaffold of interest in medicinal chemistry . This structure serves as a key building block in chemical synthesis; for instance, it forms the core of more complex molecules such as N-(5-hydroxypentyl)-2-(quinolin-6-yl)acetamide, demonstrating its utility in creating potential pharmacologically active agents . The acetamide functional group is a ubiquitous pharmacophore present in a wide range of bioactive molecules and is frequently employed in the synthesis of pharmaceuticals . Similarly, the 5-hydroxypentyl chain can act as a flexible linker, which is a valuable feature in drug design and chemical probe development . As a reagent, this compound is intended for use in research and development laboratories, including applications in organic synthesis, medicinal chemistry, and as a potential intermediate for novel compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product documentation for specific handling and storage recommendations, including the potential need for cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(5-hydroxypentyl)acetamide

InChI

InChI=1S/C7H15NO2/c1-7(10)8-5-3-2-4-6-9/h9H,2-6H2,1H3,(H,8,10)

InChI Key

WYSXDEZHXVRTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCO

Origin of Product

United States

Natural Occurrence and Biosynthetic Origin of N 5 Hydroxypentyl Acetamide

Isolation from Fungal Species

The primary source of naturally occurring N-(5-Hydroxypentyl)acetamide is the fungal species Neodidymelliopsis sp. researchgate.netdntb.gov.uanih.govnih.govmdpi.com. Research involving the fractionation of a crude extract from this fungus led to the isolation and identification of this acetamide (B32628) compound. nih.gov The structure of the isolated this compound was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with the data matching previously reported values. nih.gov

Co-occurrence with Diverse Natural Products

This compound does not occur in isolation within Neodidymelliopsis sp.. Its isolation was part of a broader study that identified several other natural products from the same fungal extract. researchgate.netnih.govnih.gov This co-occurrence provides valuable context for understanding the metabolic capabilities of this fungus.

The following table details the compounds that have been isolated alongside this compound from Neodidymelliopsis sp.:

Compound NameChemical ClassReference
(2Z)-cillifuranonePolyketide (Furanone) researchgate.netnih.govnih.gov
(2E)-cillifuranonePolyketide (Furanone) researchgate.netnih.govnih.gov
Taiwapyroneα-Pyrone researchgate.netnih.govnih.gov
Xylariolide Dα-Pyrone researchgate.netnih.govnih.gov
PachybasinAnthraquinone researchgate.netnih.govnih.gov

Investigating Putative Biosynthetic Pathways

The biosynthesis of this compound has not yet been fully elucidated. However, its co-occurrence with a variety of other complex molecules has led to hypotheses about its metabolic origins.

Hypothesized Connections to Polyketide Metabolism

The concurrent isolation of this compound with several polyketides, such as (2Z)-cillifuranone, (2E)-cillifuranone, and pachybasin, from Neodidymelliopsis sp. suggests a potential link to polyketide metabolism. researchgate.net Polyketides are a large and diverse class of secondary metabolites synthesized through the repeated condensation of acetyl-CoA and/or malonyl-CoA subunits. While a direct biosynthetic link has not been definitively established, the shared metabolic environment raises the possibility of cross-talk between different biosynthetic pathways or the involvement of common precursor molecules. researchgate.net A labeling study using sodium [1-¹³C] acetate (B1210297) confirmed that pachybasin, one of the co-occurring compounds, is synthesized via the acetate polyketide pathway, further highlighting the active polyketide machinery within the organism. researchgate.netnih.gov

Annotation within Metabolic Pathway Databases

As of the latest searches, this compound is not explicitly detailed within major metabolic pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jpgenome.jp These databases are comprehensive resources for understanding the networks of molecular interactions within cells, including metabolic pathways. pathbank.orgnih.gov The absence of a specific entry for this compound's biosynthesis suggests that its formation is not yet a well-characterized or annotated pathway. Further research is required to delineate the specific enzymatic reactions and genetic underpinnings responsible for its production in Neodidymelliopsis sp.

Metabolism and Biotransformation Pathways Involving N 5 Hydroxypentyl Acetamide Moiety

Formation as a Major Metabolite of Synthetic Cannabinoids

The N-pentyl chain is a common structural feature in many synthetic cannabinoids, and its metabolism through hydroxylation is a primary route of biotransformation in the human body. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of various hydroxylated metabolites, with hydroxylation at the terminal (ω) position of the pentyl chain being a predominant pathway. This results in the formation of an N-(5-hydroxypentyl) moiety, a key step in the metabolic cascade of these substances.

Metabolic Conversion of UR-144 to N-(5-Hydroxypentyl) Metabolite

UR-144, a tetramethylcyclopropylindole synthetic cannabinoid, is also subject to extensive metabolism. The N-(5-hydroxypentyl) metabolite of UR-144 is recognized as an expected and primary urinary metabolite. nih.govcaymanchem.com Studies have shown that UR-144 is extensively metabolized by CYP3A4, with minor contributions from CYP1A2. caymanchem.com While the primary sites of metabolism for UR-144 are often reported to be on the tetramethylcyclopropyl moiety, hydroxylation of the N-pentyl chain is also a documented metabolic pathway. nih.gov

Formation from ADBICA to N-(5-Hydroxypentyl) Metabolite

ADBICA, an aminoalkylindolecarboxamide synthetic cannabinoid, is anticipated to be metabolized to an N-(5-hydroxypentyl) metabolite based on the metabolic pathways of structurally similar compounds. nih.govglpbio.com While direct in-depth metabolism studies specifically for ADBICA are limited, research on analogous compounds provides strong evidence for this biotransformation. For instance, in vitro studies with human hepatocytes on ADB-P-5Br-INACA, a structurally related compound, identified a monohydroxy metabolite with the hydroxy group at the terminal position of the pentyl side chain as a significant product. nih.gov This suggests that terminal hydroxylation of the pentyl chain is a likely and important metabolic pathway for ADBICA as well.

Metabolism of MN-18 Yielding N-(5-Hydroxypentyl) Metabolite

MN-18, a naphthoylindazole synthetic cannabinoid, is known to be metabolized to an N-(5-hydroxypentyl) metabolite. caymanchem.com Analysis of the metabolism of the fluorinated analog, 5F-MN-18, by human hepatocytes has shown that terminal hydroxylation of the pentyl chain is the most abundant metabolic pathway. nih.gov This finding strongly supports the formation of the N-(5-hydroxypentyl) metabolite as a major biotransformation product of MN-18.

Biotransformation of JWH-122 and JWH-250 to N-(5-Hydroxypentyl) Metabolites

JWH-122, another member of the naphthoylindole family, is metabolized to an N-(5-hydroxypentyl) metabolite through monohydroxylation of its N-alkyl chain. glpbio.comcaymanchem.combiomol.com This metabolite is considered a primary product of JWH-122 biotransformation. nih.gov

Similarly, JWH-250, a phenylacetylindole, is expected to be metabolized to its N-(5-hydroxypentyl) metabolite. caymanchem.comcaymanchem.com This metabolite is considered a major biotransformation product and has been a target for analytical detection in urine to confirm JWH-250 intake. biosynth.comcerilliant.com

Derivation from PB-22 as N-(5-Hydroxypentyl) Metabolite

PB-22, a quinolinyl ester synthetic cannabinoid, undergoes metabolism to form a hydroxypentyl metabolite. researchgate.netnih.gov Due to its structural similarity to JWH-018, it is expected to follow similar metabolic pathways, including hydroxylation of the N-pentyl chain. caymanchem.comcaymanchem.com Studies utilizing human hepatocytes have confirmed the formation of hydroxypentyl-PB-22 as a notable metabolite. researchgate.netnih.gov

Table of Research Findings on N-(5-Hydroxypentyl) Metabolite Formation

Parent Compound Metabolite Key Research Findings Primary Enzymes Involved
JWH-018 JWH-018 N-(5-hydroxypentyl) metabolite Major active metabolite formed through pentyl chain hydroxylation. acs.orgmdpi.com CYP2C9, CYP1A2 researchgate.netnih.gov
UR-144 UR-144 N-(5-hydroxypentyl) metabolite Primary urinary metabolite. nih.govcaymanchem.com CYP3A4 (major), CYP1A2 (minor) caymanchem.com
ADBICA ADBICA N-(5-hydroxypentyl) metabolite Expected metabolite based on similar compounds; terminal hydroxylation is a known pathway for related structures. nih.govglpbio.comnih.gov Not specifically determined
MN-18 MN-18 N-(5-hydroxypentyl) metabolite Known metabolite; terminal hydroxylation is a major pathway for its 5F-analog. nih.govcaymanchem.com Not specifically determined
JWH-122 JWH-122 N-(5-hydroxypentyl) metabolite Primary metabolite formed by monohydroxylation of the N-alkyl chain. nih.govglpbio.comcaymanchem.combiomol.com Not specifically determined
JWH-250 JWH-250 N-(5-hydroxypentyl) metabolite Expected major metabolite used as a biomarker for intake. caymanchem.comcaymanchem.combiosynth.comcerilliant.com Not specifically determined

| PB-22 | PB-22 N-(5-hydroxypentyl) metabolite | Expected metabolite due to structural analogy with JWH-018; confirmed in human hepatocyte studies. researchgate.netcaymanchem.comnih.govcaymanchem.com | Not specifically determined |

Table of Chemical Compound Names

Compound Name
N-(5-Hydroxypentyl)acetamide
JWH-018
JWH-018 N-(5-hydroxypentyl) metabolite
UR-144
UR-144 N-(5-hydroxypentyl) metabolite
ADBICA
ADBICA N-(5-hydroxypentyl) metabolite
ADB-P-5Br-INACA
MN-18
5F-MN-18
MN-18 N-(5-hydroxypentyl) metabolite
JWH-122
JWH-122 N-(5-hydroxypentyl) metabolite
JWH-250
JWH-250 N-(5-hydroxypentyl) metabolite
PB-22
PB-22 N-(5-hydroxypentyl) metabolite
Cytochrome P450
CYP2C9
CYP1A2

Enzymatic Systems Governing Hydroxylation and Amide Hydrolysis in Biotransformation

The biotransformation of chemical compounds within the body is a complex process, primarily categorized into Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule, typically making it more water-soluble and preparing it for Phase II conjugation reactions.

Role of Cytochrome P450 Isoforms in Phase I Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including drugs and environmental toxins. nih.govnih.govresearchgate.net These enzymes are primarily located in the liver and are categorized into various families and subfamilies based on their amino acid sequence similarity. Different CYP isoforms exhibit substrate specificity, meaning they preferentially metabolize certain chemical structures.

For a compound like this compound, which possesses both an alkyl chain and an amide group, several CYP-mediated reactions could theoretically occur. These might include hydroxylation at various positions on the pentyl chain or oxidative N-dealkylation. However, without specific studies on this compound, it is impossible to determine which, if any, CYP isoforms are involved in its metabolism or the specific metabolites that would be formed.

Other Oxidative and Conjugative Enzymes

Beyond the cytochrome P450 system, other oxidative enzymes, such as flavin-containing monooxygenases (FMOs) and alcohol and aldehyde dehydrogenases, can also participate in Phase I metabolism. Additionally, hydrolytic enzymes like esterases and amidases play a crucial role in the breakdown of ester and amide bonds, respectively.

The amide bond in this compound could potentially be a target for amidases, leading to its hydrolysis into 5-aminopentan-1-ol and acetic acid. Following potential Phase I metabolism, the hydroxyl group of this compound or any newly introduced hydroxyl groups could be subject to Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules like glucuronic acid or sulfate, further increasing water solubility and facilitating excretion.

It must be reiterated that the metabolic pathways described above are theoretical possibilities based on the chemical structure of this compound and general knowledge of xenobiotic metabolism. There is currently no direct scientific evidence to support these potential pathways for this specific compound. Further research, including in vitro studies with liver microsomes and in vivo animal studies, is necessary to elucidate the actual metabolic fate of this compound.

Advanced Analytical Methodologies for Identification, Characterization, and Quantification

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of N-(5-Hydroxypentyl)acetamide, offering detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
CH₃-C=O ~1.9 - 2.1 Singlet 3H
-NH- ~5.5 - 6.5 Broad Singlet 1H
-CH₂-NH- ~3.1 - 3.3 Triplet 2H
-CH₂-OH ~3.5 - 3.7 Triplet 2H
-CH₂-CH₂-NH- ~1.4 - 1.6 Multiplet 2H
-CH₂-CH₂-OH ~1.3 - 1.5 Multiplet 2H
-CH₂-CH₂-CH₂- ~1.2 - 1.4 Multiplet 2H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O ~170 - 173
-CH₂-OH ~60 - 63
-CH₂-NH- ~39 - 42
CH₃-C=O ~22 - 25
-CH₂-CH₂-NH- ~29 - 32
-CH₂-CH₂-OH ~32 - 35

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and hydroxyl functional groups. A broad band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its broadness resulting from hydrogen bonding specac.com. The N-H stretching of the secondary amide typically appears in the same region, around 3200-3400 cm⁻¹ specac.com. The C=O stretching of the amide group (Amide I band) is expected to produce a strong absorption between 1630 and 1680 cm⁻¹ specac.comlibretexts.org. The N-H bending (Amide II band) should be observed around 1550 cm⁻¹. Furthermore, the C-N stretching vibration is anticipated in the range of 1029-1200 cm⁻¹ specac.com. The C-O stretching of the primary alcohol will likely be visible as a sharp peak around 1050 cm⁻¹ specac.com.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching 3200 - 3550 Strong, Broad
N-H (Amide) Stretching 3200 - 3400 Medium
C-H (Alkyl) Stretching 2850 - 3000 Medium to Strong
C=O (Amide I) Stretching 1630 - 1680 Strong
N-H (Amide II) Bending ~1550 Medium
C-O (Alcohol) Stretching ~1050 Strong, Sharp

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group.

In the mass spectrometer, the derivatized or underivatized compound will be ionized, typically by electron ionization (EI), leading to a molecular ion and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that aids in identification. Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and McLafferty rearrangement. For a long-chain alcohol, the loss of water from the molecular ion is a common fragmentation pathway.

Expected GC-MS Fragmentation for this compound

m/z Value Possible Fragment Ion
145 [M]⁺ (Molecular Ion)
127 [M - H₂O]⁺
102 [CH₃CONHCH₂CH₂CH₂]⁺
86 [CH₃CONHCH₂CH₂]⁺ or McLafferty rearrangement product
73 [CH₂CH₂CH₂OH]⁺
59 [CH₃CONH₂]⁺

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of non-volatile compounds in complex matrices. This compound can be readily analyzed by LC-MS/MS without the need for derivatization. Reversed-phase liquid chromatography is typically employed for separation.

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of this compound, as the amide nitrogen can be readily protonated. In tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. These precursor-to-product ion transitions are monitored for highly selective quantification in Multiple Reaction Monitoring (MRM) mode.

Expected LC-MS/MS Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
146.1 [M+H]⁺ 128.1 [M+H - H₂O]⁺ Optimized
146.1 [M+H]⁺ 86.1 [M+H - CH₃COOH]⁺ Optimized

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. This high mass accuracy allows for confident identification and differentiation from other compounds with the same nominal mass . The theoretical exact mass of the protonated molecule of this compound ([C₇H₁₅NO₂ + H]⁺) is 146.1181 g/mol . HRMS instruments can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula.

Theoretical Exact Mass Data for this compound

Ion Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₇H₁₆NO₂⁺ 146.1181
[M+Na]⁺ C₇H₁₅NO₂Na⁺ 168.0995

Development and Application of Certified Reference Standards for this compound

The accuracy and reliability of analytical data are paramount in scientific research and quality control. For the compound this compound, the establishment of a Certified Reference Standard (CRS) is a critical step to ensure the validity of analytical methods used for its identification, characterization, and quantification. A CRS is a highly purified and well-characterized material that serves as a benchmark against which other samples can be compared. The development and application of such a standard for this compound involves a meticulous process of synthesis, purification, and rigorous characterization using a suite of advanced analytical methodologies.

The primary purpose of a Certified Reference Standard is to provide a known concentration and purity, which is essential for the calibration of analytical instruments, the validation of analytical methods, and the quality control of routine analyses. For instance, in quantitative analyses using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a CRS of this compound would be used to create a calibration curve to which unknown sample responses can be compared to determine their concentration.

The development process of a CRS for this compound would begin with its chemical synthesis, followed by extensive purification steps to achieve the highest possible purity. The subsequent certification process involves a comprehensive characterization of the purified compound. This characterization is not limited to a single analytical technique but employs a multi-pronged approach to confirm the identity and purity of the material.

Advanced analytical methodologies play a crucial role in the certification of the this compound reference standard. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to elucidate the chemical structure, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity. Chromatographic techniques, particularly HPLC and GC, are employed to assess the purity of the standard and to identify and quantify any potential impurities.

For example, a typical Certificate of Analysis for a Certified Reference Standard of this compound would include data from various analytical techniques. The table below illustrates the type of information that would be presented.

Table 1: Illustrative Certificate of Analysis for this compound Certified Reference Standard

Analytical Test Method Specification Result
Identification ¹H NMR Conforms to structure Conforms
¹³C NMR Conforms to structure Conforms
Mass Spectrometry Conforms to structure Conforms
Infrared Spectroscopy Conforms to reference spectrum Conforms
Purity HPLC-UV (210 nm) ≥ 99.5% 99.8%
GC-FID ≥ 99.5% 99.7%
Residual Solvents Headspace GC ≤ 0.5% < 0.1%
Water Content Karl Fischer Titration ≤ 0.5% 0.2%

| Assay (as is) | Mass Balance | Report Value | 99.5% |

The application of a Certified Reference Standard for this compound is extensive. In research and development, it is indispensable for the accurate quantification of the compound in various matrices. In a manufacturing setting, it is used for the quality control of raw materials, in-process samples, and the final product, ensuring that they meet the required specifications. The use of a CRS ensures consistency and comparability of results across different laboratories and over time.

The development and use of a deuterium-labeled internal standard, such as this compound-d3, is also a common practice in quantitative mass spectrometry-based methods. acs.org This stable isotope-labeled standard, when used in conjunction with the primary certified reference standard, can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Detailed research findings on the analytical methodologies for related acetamide (B32628) compounds provide a strong basis for the development of methods for this compound. For instance, methods developed for the analysis of acetamide in various samples using GC/MS with derivatization to prevent artifactual formation can be adapted. creative-proteomics.comresearchgate.net Similarly, LC/MS methods used for the determination of acetamide herbicides and their degradation products offer valuable insights into suitable chromatographic conditions and mass spectrometric parameters. nih.gov

The table below summarizes some of the key analytical techniques and their specific applications in the characterization and certification of an this compound reference standard.

Table 2: Advanced Analytical Methodologies for the Certification of this compound Reference Standard

Methodology Purpose Typical Parameters and Findings
¹H and ¹³C NMR Structural Elucidation and Confirmation Chemical shifts, coupling constants, and integration values consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Molecular Weight Determination and Structural Confirmation Accurate mass measurement of the molecular ion and characteristic fragmentation patterns confirming the identity of the compound.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and Quantification Isocratic or gradient elution on a C18 column with UV detection. A single major peak indicating high purity.
Gas Chromatography (GC) Purity Assessment and Volatile Impurity Analysis Separation on a capillary column with Flame Ionization Detection (FID) or Mass Spectrometric (MS) detection.
Infrared (IR) Spectroscopy Functional Group Identification Characteristic absorption bands for N-H, C=O, and O-H functional groups.

| Karl Fischer Titration | Water Content Determination | Coulometric or volumetric titration to accurately quantify the water content. |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of N-(5-Hydroxypentyl)acetamide remains to be fully elucidated. It is hypothesized that its formation involves the N-acylation of 5-amino-1-pentanol (B144490). This process is likely catalyzed by specific enzymes, the identification and characterization of which are crucial for understanding the compound's natural production. Future research should focus on identifying the genes and corresponding enzymes responsible for this biosynthesis.

One potential pathway involves enzymes analogous to those in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators. The classic pathway for NAE biosynthesis involves two main steps: the formation of N-acylphosphatidylethanolamine (NAPE) by an N-acyltransferase, followed by the release of the NAE by a NAPE-hydrolyzing phospholipase D (NAPE-PLD) nih.goveurekaselect.comnih.gov. However, studies on NAPE-PLD-deficient mice have revealed the existence of alternative, multi-step pathways for NAE formation nih.goveurekaselect.com. It is plausible that similar enzymatic machinery is involved in the synthesis of this compound.

Key enzymes that could be investigated include:

N-acyltransferases (NATs): These enzymes are responsible for transferring an acyl group to an amine. Investigating the substrate specificity of known NATs or searching for novel NATs that can utilize 5-amino-1-pentanol as a substrate would be a primary research direction.

Lipases: Some lipases have been shown to catalyze the enantioselective acylation of amino alcohols, leading to the formation of amides rsc.org. Exploring the potential of various lipases to synthesize this compound could provide both mechanistic insights and a potential biocatalytic production method.

Arylalkylamine N-acyltransferases (AANATs): These enzymes are known to catalyze the formation of N-acylamides from an acyl-CoA thioester and an amine frontiersin.orgnih.govnih.gov. In insects, AANATs are involved in the biosynthesis of various N-acyl amides, and it is conceivable that a related enzyme could be responsible for the production of this compound in certain organisms.

Rational Design and Synthesis of this compound Analogues with Modulated Bioactivity

The rational design and synthesis of analogues of this compound offer a promising avenue for developing novel compounds with enhanced or specific biological activities. By systematically modifying the structure of the parent compound, it is possible to explore structure-activity relationships (SAR) and optimize its therapeutic potential.

A pertinent example of this approach is the synthesis and evaluation of analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, which have shown potential as agents against colitis nih.gov. This study demonstrated that modifications to the amido scaffold could significantly enhance inhibitory activity against pro-inflammatory cytokines nih.gov. A similar strategy could be applied to this compound.

Key structural modifications for analogue design could include:

Alteration of the Hydroxyl Group: The position and number of hydroxyl groups on the pentyl chain could be varied to influence polarity and hydrogen bonding potential.

Modification of the Acetyl Group: The acetyl group could be replaced with other acyl groups of varying chain lengths and degrees of saturation to modulate lipophilicity and potential interactions with biological targets.

Introduction of Aromatic or Heterocyclic Moieties: Incorporating ring structures could introduce conformational constraints and provide additional binding interactions, potentially leading to increased potency and selectivity.

The following table outlines potential analogue classes and their intended effects on bioactivity:

Analogue ClassStructural ModificationPotential Impact on Bioactivity
Positional Isomers Varying the position of the hydroxyl group on the pentyl chain.Altered hydrogen bonding capacity and receptor interaction.
Chain-Length Variants Modifying the length of the alkyl chain.Changes in lipophilicity, affecting membrane permeability and target binding.
Acyl Group Variants Replacing the acetyl group with other acyl moieties (e.g., propionyl, butyryl).Modulation of metabolic stability and potency.
Aromatic Analogues Introducing a phenyl or other aromatic ring into the structure.Increased binding affinity through π-π stacking interactions.

Comprehensive Metabolomics and Proteomics Profiling in Diverse Biological Systems

To understand the full biological impact of this compound, comprehensive metabolomic and proteomic studies are essential. These "omics" approaches can provide a global view of the molecular changes that occur in cells or organisms upon exposure to the compound.

Metabolomics studies would involve the systematic identification and quantification of the complete set of metabolites in a biological sample. This can reveal how this compound is metabolized and how it perturbs endogenous metabolic pathways. For instance, studies on N-acylethanolamines have shown that their levels fluctuate during physiological processes like pregnancy, indicating their role in metabolic regulation oup.com. A similar approach for this compound could uncover its metabolic fate and functional significance.

Proteomics profiling, on the other hand, would identify changes in protein expression levels in response to this compound. This can help to identify the protein targets of the compound and the signaling pathways it modulates. Binding-based proteomic profiling has been proposed as a strategy to identify the protein binding partners for fatty acid amides, which could be adapted for this compound to elucidate its mechanism of action nih.govoatext.comsemanticscholar.org. Integrated proteomic and lipidomic investigations of other N-acyl amides have successfully identified neuroprotective mechanisms, highlighting the power of these approaches nih.gov.

The table below summarizes the potential applications of omics technologies in the study of this compound:

Omics TechnologyResearch ApplicationExpected Outcomes
Metabolomics Identification of metabolic pathways affected by the compound.Understanding of the compound's metabolism and its impact on cellular energy and signaling pathways.
Proteomics Identification of protein targets and downstream signaling cascades.Elucidation of the mechanism of action and identification of potential biomarkers of activity.
Lipidomics Analysis of changes in the lipid profile of cells or tissues.Insight into the compound's effects on membrane composition and lipid-based signaling.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for gaining mechanistic insights into the behavior of molecules at an atomic level. These in silico methods can be used to predict the three-dimensional structure of this compound, its interactions with potential biological targets, and its dynamic behavior in different environments.

Molecular modeling can be used to predict the binding affinity and mode of interaction of this compound and its analogues with specific protein targets. This can guide the rational design of more potent and selective compounds. For example, molecular docking studies have been used to identify novel inhibitors of viral neuraminidase from natural sources mdpi.com.

Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with biological membranes and proteins over time. MD simulations of lipid bilayers are a well-established technique to study the structural and dynamic properties of membranes nih.govresearchgate.netnih.govrsc.orgescholarship.org. Simulating this compound within a lipid bilayer could reveal its preferred location and orientation, as well as its effects on membrane properties such as fluidity and thickness.

Investigation of Potential Roles in Chemical Ecology and Inter-Species Communication

Chemical communication is a fundamental aspect of insect behavior, governing processes such as mating, aggregation, and trail marking nih.govnih.gov. Many of the chemical signals used by insects are small, volatile molecules, and there is a growing body of evidence that N-acyl amides play a significant role in this chemical communication.

Future research should investigate whether this compound has a role in the chemical ecology of any insect species. This could involve:

Screening for its presence in insect secretions or tissues: Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify the compound in various insect samples.

Behavioral assays: Electrophysiological and behavioral experiments can be conducted to determine if insects can detect this compound and if it elicits a behavioral response, such as attraction or repulsion.

Investigating its production by insect-associated microbes: It is also possible that symbiotic microorganisms associated with insects are responsible for the production of this compound, which could then be utilized by the insect host for communication or defense.

The study of fatty acid amides in insect model systems has begun to elucidate their biosynthetic pathways and physiological roles usf.edu. Expanding this research to include this compound could reveal novel aspects of insect chemical communication and potentially lead to the development of new, environmentally friendly pest management strategies.

Q & A

Q. What are the recommended synthetic routes for N-(5-Hydroxypentyl)acetamide in laboratory settings?

this compound can be synthesized via reductive amination or selective reduction of precursor amides. A validated approach involves dissolving acetamide intermediates in anhydrous tetrahydrofuran (THF) under inert conditions, followed by stepwise addition of reducing agents like LiEt3_3BH. Post-reduction work-up includes quenching with aqueous NaOH and ethanol, followed by solvent removal and purification via column chromatography. This method ensures high yield (e.g., 86% in analogous syntheses) and minimizes side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR and 13^{13}C-NMR are critical for confirming the hydroxyl-pentyl chain and acetamide moiety. Key signals include the NH proton (~6.5–7.0 ppm) and methyl group in the acetamide (~2.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC with UV detection can resolve enantiomeric impurities, as demonstrated in related acetamide syntheses (retention times: 22.7–24.3 min) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, O-H stretch at ~3300 cm1^{-1}) .

Q. How should researchers handle stability testing for this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to temperatures (-20°C to 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to monitor degradation products (e.g., hydrolysis of the acetamide group). Stability data for analogous compounds suggest ≥5-year integrity at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

this compound is a documented metabolite of synthetic cannabinoids (e.g., Cumyl-PINACA). To study its metabolism:

  • In vitro models: Incubate with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-MS/MS analysis to identify phase I/II metabolites (e.g., glucuronidation of the hydroxyl group) .
  • Isotopic labeling: Use 13^{13}C or 2^{2}H isotopes to track metabolic transformations in vivo .

Q. What computational methods are suitable for predicting the reactivity and interactions of this compound?

  • Density Functional Theory (DFT): Calculate molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4–5 eV in related acetamides) predict charge-transfer interactions .
  • Molecular docking: Simulate binding affinities with biological targets (e.g., cannabinoid receptors) using software like AutoDock Vina. Validate predictions with in vitro receptor-binding assays .

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

  • Standardized protocols: Use WHO-recommended cell-based assays (e.g., cAMP inhibition for GPCR activity).
  • Dose-response curves: Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Cross-validation: Compare results with structurally similar metabolites (e.g., APICA N-pentanoic acid) to identify structure-activity trends .

Methodological Notes

  • Safety Precautions: this compound should be handled in fume hoods with PPE (gloves, lab coat). Refer to SDS guidelines for related acetamides, which highlight risks of inhalation and skin irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.